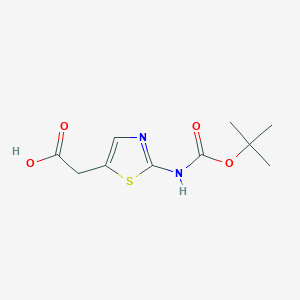

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

描述

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid typically involves the reaction of 2-amino-5-thiazoleacetic acid with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butoxycarbonyl (Boc) protecting group on the amino group of the thiazole ring. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or column chromatography.

化学反应分析

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization. Deprotection is typically achieved under acidic conditions:

Key Findings :

- TFA-mediated deprotection yields the primary amine without side reactions in >90% efficiency .

- Hydrochloric acid alternatives are less common due to harsher conditions .

Amide Coupling Reactions

The carboxylic acid group undergoes coupling with amines using activating agents:

| Coupling Reagent | Base | Solvent | Yield Range | References |

|---|---|---|---|---|

| HCTU/HOBt | DIEA | DMF | 75–92% | |

| DCC/DMAP | Triethylamine | DCM | 65–80% |

Applications :

- Synthesis of peptide-like derivatives (e.g., P-glycoprotein inhibitors) .

- Formation of prodrugs via conjugation with alcohols or amines .

Esterification

The acetic acid group is esterified to enhance solubility or enable further transformations:

| Ester Type | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Methyl ester | Methanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hours | 85% | |

| Benzyl ester | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | DMF, 12 hours at 60°C | 78% |

Notable Derivatives :

- Methyl esters are intermediates in API synthesis.

- Benzyl esters facilitate selective deprotection in multistep syntheses.

Thioamide Formation

The amide group is converted to a thioamide using sulfur-transfer reagents:

| Reagent | Solvent | Conditions | Yield | References |

|---|---|---|---|---|

| Lawesson’s reagent | THF | Reflux, 4–6 hours | 60–70% |

Impact :

- Thioamides exhibit altered bioactivity (e.g., enhanced enzyme inhibition) .

- Improved metabolic stability in preclinical studies .

Comparative Reactivity of Structural Analogues

The Boc group significantly alters reactivity compared to unprotected analogues:

| Compound | Reactivity with HCTU/HOBt | Deprotection Efficiency |

|---|---|---|

| 2-(2-Aminothiazol-5-yl)acetic acid | 40–55% yield | N/A |

| Boc-protected derivative (this compound) | 75–92% yield | >90% efficiency |

Mechanistic Insight :

- The Boc group reduces side reactions (e.g., oxidation of the thiazole ring) .

- Enhanced stability under basic conditions enables broader synthetic utility .

Stability and Storage

科学研究应用

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.

相似化合物的比较

Similar Compounds

- 2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid

- 2-(tert-Butoxycarbonylamino)thiazole-4-yl)acetic acid

Uniqueness

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid (CAS: 723278-39-5) is a synthetic organic compound that features a thiazole ring, which is significant for its biological activity. Its unique structural properties make it a candidate for various applications in medicinal chemistry, particularly in the development of enzyme inhibitors and potential therapeutic agents.

The molecular formula of this compound is C10H14N2O4S, with a molecular weight of approximately 258.29 g/mol. It contains a thiazole moiety, which is known for its role in biological systems, particularly in the modulation of enzyme activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of target molecules. This interaction can lead to either inhibition or activation of various biological pathways.

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant antibacterial effects against various strains, including resistant bacteria. The mechanism typically involves inhibition of bacterial enzyme systems critical for survival and replication.

Cancer Research

Thiazole derivatives are also investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation and survival has been noted. For instance, studies on related thiazole compounds indicate potential inhibitory effects on mitotic kinesins, which are crucial for proper cell division in cancer cells .

Case Studies and Research Findings

- Inhibition of HSET (KIFC1) : A related compound demonstrated micromolar inhibition of HSET, suggesting that thiazole derivatives could be developed as selective inhibitors for cancer therapy . The IC50 values were reported around 2.7 μM, indicating promising potency.

- Enzyme Inhibition : Thiazole-based compounds have been shown to inhibit various enzymes through competitive mechanisms. For example, modifications in the thiazole structure can lead to significant changes in potency against targets such as GSK-3β and ROCK-1, which are implicated in several diseases including cancer and neurodegenerative disorders .

- Antimicrobial Efficacy : A review highlighted the development of thiazole derivatives that effectively inhibit β-lactamase enzymes responsible for antibiotic resistance . These findings underscore the potential utility of this compound in addressing antimicrobial resistance.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | HSET Inhibition | 2.7 |

| 2-(tert-Butoxycarbonylamino)thiazole-4-acetic acid | Structure | Antimicrobial | N/A |

| 2-(Amino-thiazole derivatives) | Structure | Anticancer | Varies |

属性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723278-39-5 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。